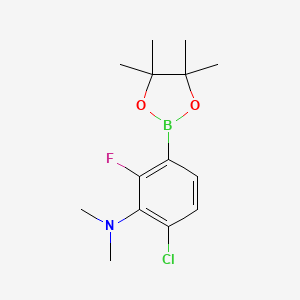
6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic ester group, which is known for its stability and reactivity in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aryl halide. The process often employs a palladium catalyst and a base in the presence of a boronic ester precursor. The reaction conditions are generally mild, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Boronsäureestergruppe.
Reduktion: Reduktionsreaktionen können den aromatischen Ring oder die Boronsäureestergruppe angreifen.
Substitution: Der aromatische Ring kann elektrophile und nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel, Nitrierungsmittel und Sulfonierungsmittel werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Boronsäuren führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können.
Wissenschaftliche Forschungsanwendungen
6-Chlor-2-fluor-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Biologie: Wird bei der Synthese von biologisch aktiven Molekülen eingesetzt.
Medizin: Wird bei der Entwicklung pharmazeutischer Zwischenprodukte verwendet.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Polymeren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet in erster Linie ihre Rolle als Boronsäureester in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Die Boronsäureestergruppe unterliegt einer Transmetallierung mit einem Palladiumkatalysator, gefolgt von einer reduktiven Eliminierung, um die gewünschte Kohlenstoff-Kohlenstoff-Bindung zu bilden. Dieser Prozess ist sehr effizient und selektiv, was ihn zu einem wertvollen Werkzeug in der organischen Synthese macht.
Wirkmechanismus
The mechanism of action of this compound primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Phenylboronsäurepinacolester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilin
Einzigartigkeit
6-Chlor-2-fluor-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilin ist aufgrund des Vorhandenseins von sowohl Chlor- als auch Fluorsubstituenten am aromatischen Ring einzigartig. Diese Substituenten können die Reaktivität und Selektivität der Verbindung in verschiedenen chemischen Reaktionen erheblich beeinflussen, was sie zu einem vielseitigen Reagenz in der organischen Synthese macht.
Eigenschaften
Molekularformel |
C14H20BClFNO2 |
|---|---|
Molekulargewicht |
299.58 g/mol |
IUPAC-Name |
6-chloro-2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H20BClFNO2/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(16)12(11(9)17)18(5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
GAYQZDCZJLKBSF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)N(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



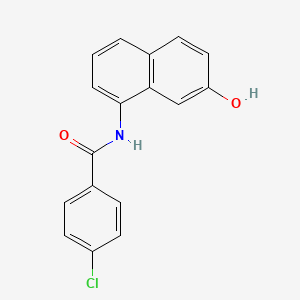
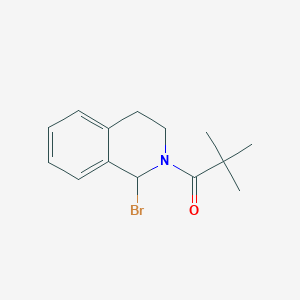

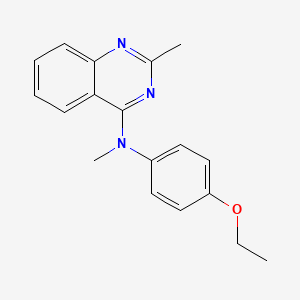

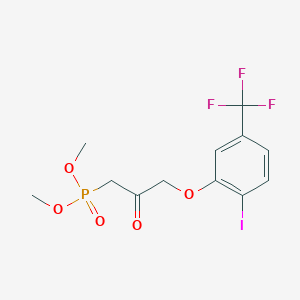


![5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)

![methyl 4-((N-benzyl-8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamido)methyl)benzoate](/img/structure/B11833330.png)
![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)

